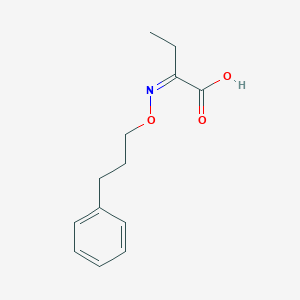
3-Methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylbenzoate is an organic compound belonging to the benzoate ester family. It is characterized by a benzene ring connected to an ester functional group. This compound is commonly utilized in various applications across multiple industries due to its unique chemical properties .
Métodos De Preparación
3-Methylbenzoate can be synthesized through the esterification of 3-methylbenzoic acid with methanol. This reaction typically takes place in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid . Another method involves the use of diazomethane, where 3-methylbenzoic acid reacts with diazomethane in an ether solution to produce this compound .
Análisis De Reacciones Químicas
3-Methylbenzoate undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
3-Methylbenzoate has a wide range of applications in scientific research, including:
Pharmaceutical Research: It serves as a precursor for synthesizing various pharmaceuticals, including anti-cancer and anti-inflammatory drugs.
Organic Synthesis: It is employed as a reagent in organic synthesis, playing a role in the formation of complex organic compounds.
Pesticides: This compound exhibits pesticide properties and is used in eco-friendly pest control strategies.
Neuroprotection: It is an important intermediate in the synthesis of neuroprotective hydrazones used in the treatment of neurodegenerative diseases.
Mecanismo De Acción
The mechanism of action of 3-Methylbenzoate involves its interaction with various molecular targets and pathways. For instance, in pharmaceutical applications, it may act as a precursor to active compounds that target specific receptors or enzymes involved in disease pathways . The exact mechanism can vary depending on the specific application and the molecular structure of the derived compounds.
Comparación Con Compuestos Similares
3-Methylbenzoate can be compared with other similar compounds, such as:
Ethyl benzoate:
Propyl benzoate: Another ester of benzoic acid with a propyl group, which can affect its solubility and reactivity compared to this compound.
This compound’s unique structure and properties make it a valuable compound in various scientific and industrial applications, distinguishing it from its analogs.
Propiedades
Fórmula molecular |
C8H7O2- |
|---|---|
Peso molecular |
135.14 g/mol |
Nombre IUPAC |
3-methylbenzoate |
InChI |
InChI=1S/C8H8O2/c1-6-3-2-4-7(5-6)8(9)10/h2-5H,1H3,(H,9,10)/p-1 |
Clave InChI |
GPSDUZXPYCFOSQ-UHFFFAOYSA-M |
SMILES |
CC1=CC(=CC=C1)C(=O)[O-] |
SMILES canónico |
CC1=CC(=CC=C1)C(=O)[O-] |
Sinónimos |
3-methylbenzoic acid 3-toluic acid 3-toluic acid, barium salt 3-toluic acid, cadmium salt 3-toluic acid, zinc salt m-toluate m-toluic acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


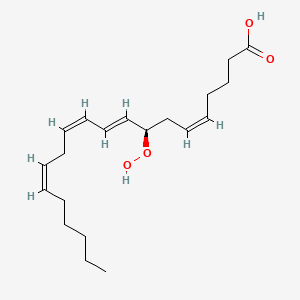

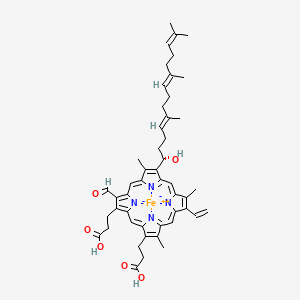
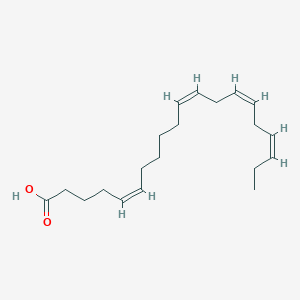
![Ethyl {2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}(phenylhydrazono)acetate](/img/structure/B1238477.png)


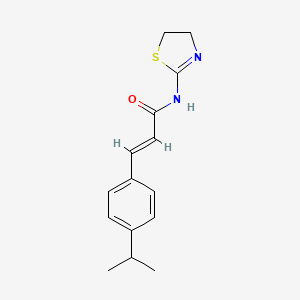



![2-(dimethylamino)ethyl 2-[(Z)-1-(4-chlorophenyl)ethylideneamino]oxyacetate](/img/structure/B1238487.png)

